Methyl 2-[4-(3-fluoro-4-methylphenyl)phenyl]acetate
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Overview
Description
Methyl 2-[4-(3-fluoro-4-methylphenyl)phenyl]acetate is an organic compound with the molecular formula C16H15FO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluoro and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(3-fluoro-4-methylphenyl)phenyl]acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and methanol are refluxed with a strong acid like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(3-fluoro-4-methylphenyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can lead to the formation of the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 2-[4-(3-fluoro-4-methylphenyl)phenyl]acetic acid.
Reduction: Formation of 2-[4-(3-fluoro-4-methylphenyl)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[4-(3-fluoro-4-methylphenyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(3-fluoro-4-methylphenyl)phenyl]acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluoro and methyl groups can influence its binding affinity and specificity, leading to different biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-fluoro-3-methylphenyl)acetate
- Methyl 2-(3-fluoro-4-methylphenyl)acetate
Comparison
Methyl 2-[4-(3-fluoro-4-methylphenyl)phenyl]acetate is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring. This structural arrangement can lead to different chemical and biological properties compared to its analogs. For example, the presence of the fluoro group can enhance its stability and lipophilicity, making it more suitable for certain applications.
Properties
IUPAC Name |
methyl 2-[4-(3-fluoro-4-methylphenyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-11-3-6-14(10-15(11)17)13-7-4-12(5-8-13)9-16(18)19-2/h3-8,10H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGVHTRVGMVXPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(C=C2)CC(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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